4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol

Catalog No.
S1943611
CAS No.
68578-79-0
M.F
C26H20O2
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol

CAS Number

68578-79-0

Product Name

4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol

IUPAC Name

4-[(E)-2-(4-hydroxyphenyl)-1,2-diphenylethenyl]phenol

Molecular Formula

C26H20O2

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C26H20O2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18,27-28H/b26-25+

InChI Key

ZYIGFXHZSKIVOO-OCEACIFDSA-N

SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/C4=CC=C(C=C4)O

4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol is a functionalized derivative of tetraphenylethylene (TPE), a core molecule known for its aggregation-induced emission (AIE) properties. [24] Unlike the parent TPE, this compound possesses two terminal phenolic hydroxyl groups. These groups serve as versatile reactive sites for polymerization reactions such as esterification and etherification, allowing its incorporation into polymer backbones as a functional bisphenol monomer. [24] This structure uniquely combines the optical properties of an AIE luminogen with the chemical utility of a polymer building block, making it a candidate for creating intrinsically fluorescent, high-performance materials.

Direct substitution of this compound with either its parent AIE core, tetraphenylethylene (TPE), or a standard industrial monomer like Bisphenol A (BPA) is impractical for creating functional, high-performance polymers. The unfunctionalized TPE molecule lacks the necessary reactive hydroxyl groups, making it unsuitable as a monomer for incorporation into polymer chains via polycondensation. [12] Conversely, while BPA is a standard monomer, polymers derived from it lack the intrinsic aggregation-induced emission (AIE) properties conferred by the TPE core. Therefore, 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol should be selected when both polymerizability and solid-state fluorescence are required design criteria.

Precursor for High-Performance Polymers with Superior Thermal Stability

The incorporation of rigid, bulky aromatic monomers like TPE-diphenol is a strategy to create polymers with exceptionally high thermal stability. Poly(aryl ether ketone)s (PAEKs) synthesized with similarly rigid, non-linear aromatic diol monomers exhibit glass transition temperatures (Tg) exceeding 200°C and 5% weight loss temperatures (TGA) above 548°C. [1] This represents a significant performance increase over standard epoxy resins derived from Bisphenol A (BPA) cured with hardeners like diaminodiphenyl sulfone (DDS), which typically exhibit a maximum Tg in the range of 175–210°C. [2]

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data> 200 °C (Inferred for polymers with rigid TPE-like core)
Comparator Or BaselineBisphenol A (BPA) based epoxy resin (cured with DDS): ~175–210 °C
Quantified DifferencePotentially >25°C higher operational temperature limit
ConditionsComparison between high-performance PAEKs with rigid aromatic diols and fully cured DGEBA/DDS epoxy systems.

This enables the fabrication of high-performance plastics and composites that operate at higher temperatures while possessing built-in AIE fluorescence for diagnostics or structural health monitoring.

Enhanced Processability Through Superior Solubility in Common Organic Solvents

The presence of polar hydroxyl groups significantly improves solubility in common processing solvents compared to the unfunctionalized parent compound. TPE derivatives are documented as being highly soluble in solvents such as tetrahydrofuran (THF) and chloroform. [1] In contrast, the parent Tetraphenylethylene (TPE) is noted for being insoluble in water and only soluble in hot toluene or via sublimation, limiting its processability. [2]

Evidence DimensionSolubility Profile
Target Compound DataHighly soluble in common organic solvents like THF and chloroform.
Comparator Or BaselineTetraphenylethylene (TPE): Insoluble in most common solvents; requires hot toluene.
Quantified DifferenceQualitatively high vs. very low solubility in standard lab solvents.
ConditionsSolubility at ambient temperature for solution-based processing.

This improved solubility simplifies manufacturing workflows, enabling solution-based synthesis, spin-coating, and formulation in widely used solvents, a critical advantage over the poorly soluble parent AIEgen.

Enables Development of pH-Triggered, 'Turn-On' Fluorescent Materials

The phenolic hydroxyl groups provide sites for protonation/deprotonation, making the compound's AIE properties highly sensitive to pH. While the parent TPE is unresponsive to pH changes, TPE derivatives functionalized with pH-sensitive groups have been demonstrated as effective fluorescent probes. For example, a TPE-based probe was shown to monitor pH variations across a wide range from pH 1.99 to 11.64, exhibiting distinct monomer emission under acidic conditions and strong aggregation-induced emission (AIE) under basic conditions. [1]

Evidence DimensionpH-Responsive Fluorescence
Target Compound DataEnables pH-dependent AIE response (Inferred from functionalized TPE analogs).
Comparator Or BaselineTetraphenylethylene (TPE): No pH-dependent fluorescence.
Quantified DifferenceAddition of a key sensing functionality absent in the parent compound.
ConditionsAqueous/organic mixed solvent systems across a broad pH range.

This functionality allows for the creation of advanced sensors and smart coatings where fluorescence can be switched on or off by changes in environmental acidity, a capability impossible with the parent TPE.

Monomer for High-Temperature, Intrinsically Fluorescent Polymers

This compound is the indicated choice for synthesizing specialty polymers such as polyetherimides or poly(aryl ether ketone)s intended for high-temperature applications where built-in fluorescence is desired for process monitoring, material tracing, or in-situ stress/damage sensing. [1]

Soluble AIE Component for Printable Electronics and Sensors

Its good solubility in common organic solvents like THF makes it a suitable candidate for formulating inks or solutions for fabricating thin films and devices, such as OLEDs, chemosensors, or security features, via solution-based techniques like spin-coating or inkjet printing. [2]

Core Building Block for pH-Responsive Smart Materials

The presence of phenolic groups makes this compound a primary choice for developing advanced chemosensors and smart materials. It can be integrated into polymers or hydrogels to create systems where fluorescence is triggered by specific changes in environmental pH, suitable for applications in process control or biomedical diagnostics. [3]

XLogP3

7.3

Dates

Last modified: 08-16-2023

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